molecular formula C19H17ClFN3O2S B2720862 7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole CAS No. 886952-37-0

7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

Cat. No.: B2720862
CAS No.: 886952-37-0
M. Wt: 405.87
InChI Key: ZDNDAYLQDLBEEP-UHFFFAOYSA-N
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Description

7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This kinase is a critical regulatory enzyme implicated in a myriad of cellular processes, including metabolism, proliferation, and cell survival. Its dysregulation is a hallmark of several pathological conditions, most prominently in neurodegenerative diseases like Alzheimer's disease , where hyperphosphorylated tau protein forms neurofibrillary tangles. By selectively inhibiting GSK-3β, this compound attenuates the hyperphosphorylation of tau and other substrates, making it an invaluable pharmacological tool for probing the role of this kinase in disease etiology. Researchers utilize this benzothiazole derivative in preclinical studies to investigate novel therapeutic strategies for tauopathies and other GSK-3β-associated disorders, such as certain forms of cancer and diabetes . Its well-defined mechanism of action provides a clear path for validating hypotheses related to GSK-3β signaling cascades in cellular and animal models of human disease.

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O2S/c1-26-15-7-6-14(20)17-16(15)22-19(27-17)24-10-8-23(9-11-24)18(25)12-2-4-13(21)5-3-12/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNDAYLQDLBEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of the piperazine moiety, and the attachment of the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential in various therapeutic areas:

Antitumor Activity

Research indicates that compounds similar to 7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole exhibit antitumor properties. A study highlighted the design and synthesis of derivatives that showed promising activity against cancer cell lines, suggesting that modifications to the benzothiazole structure can enhance efficacy against specific tumor types .

Neuropharmacology

The compound has been evaluated for its effects on neurotransmitter systems. It has shown potential as a high-affinity antagonist for histamine H3 receptors and sigma receptors, which are implicated in various neurological disorders. This suggests a role in the treatment of conditions such as schizophrenia and anxiety disorders .

Inhibition of Tyrosinase

Another area of research involves the inhibition of tyrosinase, an enzyme critical in melanin production and implicated in hyperpigmentation disorders. Compounds containing the piperazine moiety have been explored for their ability to inhibit tyrosinase activity effectively, indicating therapeutic potential in dermatological applications .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiazole core.
  • Introduction of the piperazine ring with fluorobenzoyl substituents.

Structural studies using X-ray crystallography and NMR spectroscopy have provided insights into the conformational flexibility and binding interactions of this compound with target proteins, enhancing understanding of its mechanism of action .

Case Studies

Several case studies demonstrate the application of this compound in clinical settings:

Case Study 1: Antitumor Efficacy

A recent clinical trial investigated the efficacy of a derivative based on this compound in patients with resistant tumors. Results showed a significant reduction in tumor size among participants treated with the compound, supporting its use as a potential chemotherapeutic agent.

Case Study 2: Neurological Disorders

In a pharmacological study involving animal models, administration of the compound led to reduced anxiety-like behaviors and improved cognitive functions, suggesting its potential utility in treating anxiety disorders and cognitive deficits associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related benzothiazole derivatives and their key features:

Compound Name Benzothiazole Substituents Piperazine Substituent Molecular Weight (g/mol) CAS Number Source
7-Chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole (Target) 7-Cl, 4-OCH3 4-(4-fluorobenzoyl) ~397.88 Not Provided N/A
BD77517: 7-Chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole 7-Cl, 4-CH3 4-(3-methoxybenzoyl) 401.91 897488-03-8
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole 7-Cl, 4-OCH3 Unsubstituted piperazine 283.77 941870-02-6
7-Chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole 7-Cl, 4-CH3 4-[3-(ethanesulfonyl)benzoyl] 488.01 Not Provided
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 5-Cl, 2-(4-OCH3-C6H4) None 275.75 Not Provided

Key Structural and Functional Differences:

Substituents on Benzothiazole Core: The target compound and BD77517 both have a 7-chloro substituent, but the former has a 4-methoxy group, while BD77517 has 4-methyl. The compound from lacks a benzoyl group on piperazine, reducing steric bulk and hydrophobicity compared to the target .

The ethanesulfonyl group in ’s compound adds a strong electron-withdrawing moiety, likely enhancing metabolic stability but reducing membrane permeability .

Biological and Physicochemical Implications :

  • The 4-methoxy group in the target compound may confer better solubility in polar solvents compared to BD77517’s 4-methyl group .
  • The unsubstituted piperazine in ’s compound suggests lower molecular complexity but reduced target specificity compared to acylated derivatives .

Biological Activity

The compound 7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21ClFN5OC_{18}H_{21}ClFN_{5}O, with a molecular weight of approximately 377.8 g/mol. The structure features a benzothiazole core substituted with a piperazine ring and a fluorobenzoyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC18H21ClFN5O
Molecular Weight377.8 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in cellular pathways. The presence of the piperazine moiety is known to enhance binding affinity to various receptors, including serotonin and dopamine receptors, which are implicated in numerous neurological disorders.

Anticancer Activity

Recent studies indicate that the compound exhibits significant anticancer properties. In vitro assays have demonstrated that it effectively inhibits the proliferation of cancer cell lines, including:

  • A549 (lung cancer)
  • HCT116 (colon cancer)
  • K562 (leukemia)

The half-maximal inhibitory concentration (IC50) values were determined using MTS assays, showing promising results compared to standard chemotherapeutics.

Table 1: IC50 Values Against Various Cancer Cell Lines

Cell LineIC50 (µM)
A54915
HCT11610
K56212

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects in animal models of neurodegenerative diseases. It showed potential in reducing oxidative stress and inflammation in neuronal cells, suggesting a mechanism that could be beneficial for conditions like Alzheimer's disease.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against various solid tumors. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, supporting its potential as an anticancer agent.
  • Neuroprotection Assessment : In a preclinical trial involving animal models of Alzheimer's disease, the compound demonstrated significant improvements in cognitive function and reduced amyloid plaque formation compared to control groups.

Q & A

Q. What strategies mitigate impurities from incomplete piperazine functionalization?

  • HPLC Analysis : Use a C18 column (ACN/water + 0.1% TFA) to monitor reaction progress.
  • Scavenger Resins : Add polymer-bound isocyanates to trap unreacted acylating agents.
  • Repetitive Crystallization : Sequential recrystallization from ethanol and acetone to remove byproducts .

Tables of Key Data

Property Value/Method Reference
Synthetic Yield (Final Step)45–65% (optimized via microwave heating)
Melting Point141–143°C (analogous compound)
LogP (Predicted)3.2 ± 0.3 (ChemAxon)
IC₅₀ (Antimicrobial)8–32 µg/mL (vs. S. aureus)

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